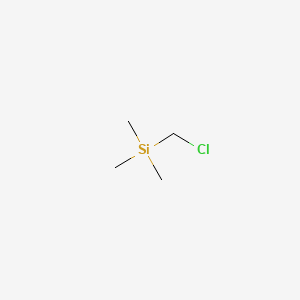

Chloromethyltrimethylsilane

Descripción

Propiedades

IUPAC Name |

chloromethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUOKHIVGWCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062330 | |

| Record name | Silane, (chloromethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-80-1 | |

| Record name | (Chloromethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2344-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Gas-Phase Photochlorination of Tetramethylsilane

Overview:

The most established industrial method for preparing chloromethyltrimethylsilane involves the gas-phase photochlorination of tetramethylsilane. This process utilizes chlorine gas and ultraviolet light to selectively chlorinate one methyl group of tetramethylsilane, forming the desired product.

- Reactants: Tetramethylsilane and chlorine gas

- Reaction Conditions:

- Temperature: 25–32 °C (initial), rising up to 80 °C as the reaction proceeds

- Light Source: 125 W ultraviolet lamp (alternatively, a 100 W Osram lamp)

- Reaction Time: 24–80 hours, depending on scale and conditions

- Reactor: Three-necked flask with cryogenic bath, reflux condenser, and inert gas (nitrogen) atmosphere

- Procedure:

- Tetramethylsilane is placed in a flask and cooled.

- The system is purged with nitrogen to remove oxygen.

- The mixture is stirred and heated to reflux.

- Chlorine gas is introduced slowly while irradiating with UV light.

- As the temperature rises to 80 °C, the reaction is stopped.

- The crude product is distilled to collect this compound.

- Yields and Purity:

Data Table: Gas-Phase Photochlorination Results

| Entry | Raw Material Composition | Light Source | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Tetramethylsilane (100%) | 125W UV lamp | 82 | >99 | Standard method |

| 2 | Tetramethylsilane + iso-pentane (94–96% + 5–3%) | 125W UV lamp | 78 | ~95 | Co-solvent improves handling |

| 3 | Tetramethylsilane + iso-pentane (94–96% + 5–3%) | 100W Osram lamp | 78 | ~95 | Alternative light source |

| 4 | Tetramethylsilane + iso-pentane (25–96% + 75–4%) | 100W Osram lamp | 75 | >97 | Fractional distillation, Lewis acid |

- Use of Lewis acids (e.g., FeCl₃, AlBr₃) in post-chlorination work-up can improve purity by removing side products.

- Reaction temperature and chlorine feed rate must be carefully controlled to avoid over-chlorination and formation of by-products.

- The process is amenable to industrial scale with appropriate gas handling and safety measures.

Summary Table: Comparison of Preparation Methods

| Method | Key Reactants | Yield (%) | Purity (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|

| Gas-phase photochlorination | Tetramethylsilane, Cl₂ | 75–82 | 95–99 | High | UV light, careful control of conditions |

| Alcoholysis (for trimethoxysilane) | Chloromethyltrichlorosilane, methanol | 97–99 | 98–99 | High (for trimethoxysilane) | Not directly applicable to trimethylsilane |

Research Findings and Process Optimization

- Selectivity: The gas-phase photochlorination method is highly selective for the mono-chlorinated product when reaction parameters are optimized.

- Scalability: The process is suitable for industrial production due to its simplicity, relatively low cost, and manageable by-product profile.

- Purification: Distillation is the standard purification method, with the product boiling at 98–99 °C.

- Process Enhancements: The addition of co-solvents (e.g., iso-pentane) and Lewis acids in the work-up can improve product quality and facilitate separation from by-products.

Análisis De Reacciones Químicas

Types of Reactions

Chloromethyltrimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles, replacing the chlorine atom with other functional groups.

Hydrolysis: In the presence of water, it hydrolyzes to form trimethylsilanol and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Substitution Products: Depending on the nucleophile, the major products can include trimethylsilyl ethers, amines, or thiols.

Hydrolysis Products: The primary products of hydrolysis are trimethylsilanol and hydrochloric acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

CMM3 is widely used as a reagent in organic synthesis due to its ability to introduce chloromethyl groups into organic molecules. This functionality is critical for the synthesis of various compounds, including:

- Alkenes : CMM3 can react with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes .

- Silyl Ethers : It is employed in the preparation of silyl ethers which are crucial intermediates in organic reactions.

Pharmaceutical Development

CMM3 plays a vital role in pharmaceutical chemistry. It has been utilized as a building block for:

- Pharmaceutical Ingredients : Its reactivity allows for the introduction of functional groups that are essential for drug activity .

- Synthesis of Complex Molecules : For instance, it has been used in the asymmetric total synthesis of biologically active compounds such as illisimonin A, where it helps form key intermediates through selective reactions .

Agricultural Chemicals

In agriculture, CMM3 is significant for the development of pesticides and herbicides. Its ability to modify chemical structures enhances the efficacy and specificity of agrochemicals, contributing to improved crop protection strategies .

Data Tables on Applications

The following table summarizes various applications of Chloromethyltrimethylsilane across different fields:

| Field | Application | Details |

|---|---|---|

| Organic Synthesis | Synthesis of Alkenes | Reacts with aldehydes/ketones using triphenylphosphine |

| Pharmaceutical Chemistry | Building Block for Drugs | Used to synthesize complex pharmaceutical compounds |

| Agricultural Chemicals | Development of Pesticides | Enhances efficacy and specificity of agrochemicals |

Case Study 1: Synthesis of Illisimonin A

In a recent study published in PubMed Central, researchers demonstrated the use of CMM3 in synthesizing illisimonin A, a compound with potential therapeutic effects. The study highlighted how CMM3 facilitated the formation of critical intermediates through selective reactions under controlled conditions .

Case Study 2: Silyl Ether Formation

Another study focused on the utility of CMM3 in forming silyl ethers which are essential intermediates in various organic transformations. The research provided insights into optimizing reaction conditions to enhance yields and selectivity, showcasing CMM3's role as a key reagent .

Mecanismo De Acción

The mechanism of action of Chloromethyltrimethylsilane involves its reactivity towards nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom with various functional groups, depending on the nucleophile used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chlorotrimethylsilane (C₃H₉ClSi; CAS: 75-77-4)

- Structure : Lacks the chloromethyl group; instead, the chlorine is directly bonded to silicon.

- Physical Properties: Boiling point: 57°C Density: 1.257 g/mL Reactivity: Primarily used as a silylating agent to protect hydroxyl and amino groups. Reacts violently with water to release HCl .

- Applications : Common in derivatization for chromatography and synthesis of silicone polymers. Less versatile in forming carbon-silicon bonds compared to chloromethyltrimethylsilane .

Trichloro(chloromethyl)silane (CCl₃SiCH₂Cl; CAS: 1558-33-4)

- Structure : Contains three chlorine atoms on silicon and one chloromethyl group.

- Physical Properties :

- Boiling point: ~173°C

- Density: 1.52 g/cm³

- Reactivity : Higher electrophilicity due to multiple electron-withdrawing chlorine atoms. Prone to hydrolysis and used in flame-retardant silicone resins. More corrosive and hazardous than this compound .

(3-Chlorophenyl)(trimethyl)silane (C₉H₁₃ClSi; CAS: 4405-42-9)

- Structure : Aromatic chlorophenyl group attached to trimethylsilane.

- Physical Properties: LogP (octanol/water): 2.885 Water solubility: Negligible due to hydrophobicity.

- Reactivity : The chlorine on the aromatic ring participates in electrophilic substitution reactions, unlike the aliphatic chlorine in this compound. Used in aryl-silicon hybrid materials .

Comparative Data Table

Research Findings and Reactivity Insights

- Nucleophilic Substitution: this compound reacts with alkoxides (e.g., KOtBu) to form silylated intermediates, enabling the synthesis of polysilanes with controlled conformations . Its reactivity with Grignard reagents (e.g., Mg/THF) produces organosilicon nucleophiles for C–Si bond formation .

- Comparison with Carbon Analogs: In ethanolic ethoxide, this compound exhibits higher reactivity than neopentyl chloride but lower than n-hexyl chloride, reflecting moderate steric hindrance from the trimethylsilyl group .

- Thermal Stability : Decomposes at ~180°C, whereas trichloro(chloromethyl)silane is more thermally robust but less stable in aqueous environments .

Actividad Biológica

Chloromethyltrimethylsilane (CMM3) is a silane compound with the molecular formula and a molecular weight of 122.67 g/mol. It is primarily used in the synthesis of various silicon-based materials and has garnered attention for its biological activity, particularly regarding its potential toxicity and genotoxicity.

- Appearance : Clear, mobile, colorless liquid

- Odor : Pungent

- Boiling Point : 97 - 98 °C

- Density : 0.879 g/cm³ at 20 °C

- Solubility in Water : 0.4 g/L at 20 °C

- Flash Point : -2 °C

Biological Activity Overview

This compound exhibits significant biological activity, particularly in terms of cytotoxicity and genotoxicity. Research indicates that it can induce irritation and has potential mutagenic effects under certain conditions.

Toxicological Studies

-

Irritation Potential :

- In a study involving New Zealand white rabbits, application of undiluted this compound to the cornea resulted in a mean Draize score of 31.5/110, indicating severe irritation with symptoms such as corneal injury and conjunctivitis .

- In rats exposed to vapors at concentrations of 12,850 mg/m³ for one hour, corneal opacity was observed, highlighting its irritative properties .

-

Genotoxicity :

- In vitro studies have shown that this compound can induce chromosome aberrations in mouse lymphoma cells without metabolic activation. However, it did not induce gene mutations or sister chromatid exchanges .

- A weak positive response was noted in bacterial mutagenicity tests (S. typhimurium strain TA100), suggesting potential genotoxic effects under specific conditions .

- Carcinogenic Potential :

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Applications in Research and Industry

This compound serves as a building block in the synthesis of silicon-containing compounds used in various applications, including pharmaceuticals and advanced materials . Its ability to modify surfaces and create functionalized silanes makes it valuable in materials science.

Q & A

Q. What are the standard synthetic routes for Chloromethyltrimethylsilane, and how do reaction conditions influence yield?

this compound is commonly synthesized via reactions involving allyltrimethylsilane and chloromethyl methyl ether in the presence of Lewis acid catalysts like boron trifluoride etherate . Industrial-scale synthesis employs continuous flow reactors to optimize purity and minimize by-products. Key factors affecting yield include catalyst concentration (0.5–1.5 mol%), temperature (20–40°C), and reaction time (4–8 hours). Monitoring via thin-layer chromatography (TLC) ensures completion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields, chemical-resistant gloves (e.g., nitrile), and full-body suits to prevent skin/eye contact .

- Ventilation: Work in a fume hood due to volatile organic compound (VOC) emissions .

- First Aid: Immediate flushing with water for 15+ minutes is required upon exposure. Contaminated gloves must be disposed of per hazardous waste regulations .

- Storage: Keep in airtight containers at <25°C, away from incompatible materials (e.g., strong oxidizers) .

Q. Which nucleophilic substitution reactions are most effective with this compound?

The compound reacts efficiently with amines, alcohols, and thiols under mild conditions. For example:

- Amine Substitution: Reacting with primary amines (e.g., benzylamine) in THF at 25°C yields silylated amine derivatives, with yields >85% .

- Alcoholysis: Methanol in anhydrous conditions produces trimethylsilanol derivatives, requiring stoichiometric base (e.g., triethylamine) to neutralize HCl by-products .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using spectroscopic techniques?

- NMR Analysis: The methylene (-CH2-) protons adjacent to chlorine resonate at δ 2.75 ppm (¹H NMR). Post-reaction shifts (e.g., to δ 2.50 ppm after sulfur incorporation) confirm structural changes, as seen in silica-reinforced rubber synthesis .

- IR Spectroscopy: Si-C stretching vibrations at 680–720 cm⁻¹ and C-Cl bonds at 550–600 cm⁻¹ validate reaction progress .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies arise from varying testing models (e.g., in vitro vs. in vivo). For instance:

- Acute Toxicity: LD50 values in rodents range from 200–500 mg/kg, but in vitro assays (e.g., human keratinocyte tests) suggest higher sensitivity .

- Mitigation: Cross-validate data using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and prioritize peer-reviewed studies over vendor-supplied SDS .

Q. How is this compound utilized in complex organic syntheses, such as β-turn mimetic libraries?

In peptide mimetics, it serves as a precursor for azomethine ylide synthesis. Key steps include:

- Cycloaddition: React with mixed fumarate esters under ultrasound (40 kHz, 50°C) to form pyrrolidine scaffolds, achieving 70–80% yields .

- Deprotection: Hydrogenolysis (H2/Pd(OH)2) removes benzyl groups, followed by Troc protection for nitrogen functionalization .

Q. What role does this compound play in material science applications, such as polymer modification?

It introduces silicon-based functionalities into polymers, enhancing thermal stability and mechanical properties. For example:

- Rubber Reinforcement: Reacting with Na2S4 in vulcanization processes creates sulfur-silane linkages, improving elasticity (20–30% increase in tensile strength) .

- Surface Functionalization: Grafting onto silica nanoparticles (via silanol groups) enables tailored hydrophobicity for coatings .

Data Contradiction Analysis

- Toxicity Classification: While some SDS classify it as "Highly Toxic" (H330), other studies label it as "Harmful" (H302) due to route-dependent effects (inhalation vs. dermal) . Researchers should adhere to the precautionary principle, using worst-case thresholds in risk assessments.

- Reactivity: Discrepancies in incompatibility reports (e.g., conflicting data on oxidizer interactions) warrant empirical testing under controlled conditions .

Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 97–98°C | |

| Flash Point | -2°C (closed cup) | |

| Density | 0.886 g/cm³ | |

| Refractive Index | 1.4180 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.